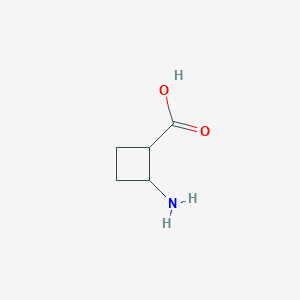
2-Aminocyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminocyclobutane-1-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H9NO2 and its molecular weight is 115.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of 2-Aminocyclobutane-1-carboxylic Acid
The synthesis of this compound can be achieved through several methods, including:
- Photocatalytic [2+2] Cycloaddition : A recent method utilizes photocatalysis to facilitate the formation of cyclobutane amino acids from dehydroamino acids and styrene derivatives. This approach allows for high selectivity and functional group tolerance, yielding diverse cyclobutane derivatives suitable for further applications .
- Chiral Synthesis : The enantioselective synthesis of both (+)-(1S,2R) and (−)-(1R,2S) forms has been reported with high enantiomeric excess (ee) using chiral precursors. These methods often involve complex reaction pathways but yield compounds with significant biological relevance .
Biological Activities
This compound exhibits various biological activities, making it a valuable compound in drug development:
- Antifungal Activity : The compound has been studied for its antifungal properties, particularly in the context of derivatives like cispentacin, which demonstrated strong activity against Candida species. The IC50 values for cispentacin against Candida albicans were found to be between 6.3-12.5 μg/ml, indicating potent antifungal efficacy .
- Incorporation into Peptides : The incorporation of this compound into peptide structures enhances their rigidity and stability. Studies have shown that peptides containing this compound can form stable secondary structures, which are crucial for their biological function .
Applications in Medicinal Chemistry
The unique properties of this compound make it suitable for various applications in medicinal chemistry:
- Peptide Mimetics : The rigidity of the cyclobutane ring allows for the design of conformationally constrained peptide mimetics. These compounds can serve as potential drug candidates with improved metabolic stability compared to traditional peptides .
- Self-Assembling Nanostructures : Research indicates that peptides incorporating cyclic β-amino acids can self-assemble into nanostructures such as fibers and gels. These materials have potential applications in drug delivery systems and tissue engineering due to their biocompatibility and tunable properties .
Data Table: Summary of Biological Activities
Case Study 1: Antifungal Efficacy of Cispentacin
Cispentacin, a derivative of this compound, was isolated from Bacillus cereus and exhibited significant antifungal activity against multiple Candida species. In vivo studies demonstrated a protective effect against lethal lung infections in immunocompromised mice, highlighting its potential as a therapeutic agent in fungal infections .
Case Study 2: Development of Peptide Foldamers
Recent studies focused on the incorporation of cyclic β-amino acids into peptide foldamers. These compounds displayed enhanced self-assembly capabilities, forming stable nanostructures that can be utilized in biomedical applications such as drug delivery systems and tissue scaffolding .
Propiedades
IUPAC Name |
2-aminocyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c6-4-2-1-3(4)5(7)8/h3-4H,1-2,6H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQMWZLLTGEDQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














